N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline and 4-chlorobenzaldehyde. The key steps may involve:
Condensation Reaction: Formation of an intermediate Schiff base by reacting 5-chloro-2-methoxyaniline with 4-chlorobenzaldehyde.
Cyclization: The intermediate undergoes cyclization to form the pyridazinone ring.
Acetylation: Introduction of the acetamide group to complete the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the resulting biological activities. Its combination of functional groups may confer distinct properties compared to other similar compounds.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its antimicrobial properties, enzyme inhibitory effects, and other relevant pharmacological activities based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16Cl2N2O2
- Molecular Weight : 367.24 g/mol
This compound features a chloro-substituted phenyl ring and a pyridazine moiety, which are known to influence biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, indicating that halogenated phenyl rings enhance biological activity. For instance, a study on N-substituted phenyl-2-chloroacetamides demonstrated effective antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing less efficacy against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Gram-positive Activity | Gram-negative Activity | Yeast Activity |
---|---|---|---|
N-(4-chlorophenyl)-2-chloroacetamide | Strong | Moderate | Moderate |
N-(5-chloro-2-methoxyphenyl)-acetamide | Strong | Weak | Weak |
The presence of the chloro and methoxy groups in the structure is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial effectiveness .
Enzyme Inhibition
In addition to antimicrobial activity, this compound may exhibit enzyme inhibitory properties. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease, which are significant targets in treating neurodegenerative diseases and infections caused by urease-producing bacteria .
Table 2: Enzyme Inhibition Potential
Compound | AChE Inhibition | Urease Inhibition |
---|---|---|
N-(5-chloro-2-methoxyphenyl)-acetamide | Moderate | Strong |
Other related compounds | Variable | Moderate |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated various chloroacetamides, including those with similar structures to our compound, for their effectiveness against multiple bacterial strains. The results indicated that compounds with halogen substitutions significantly outperformed their non-halogenated counterparts .
- Enzyme Interaction Studies : Docking studies conducted on compounds with similar moieties revealed strong binding interactions with target enzymes, suggesting that modifications in the chemical structure could enhance their inhibitory effects .
- Pharmacological Profiling : The pharmacological behavior of compounds bearing similar functionalities has been linked to diverse therapeutic applications, including antibacterial action and potential anticancer activity .
Properties
Molecular Formula |
C19H15Cl2N3O3 |
---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-27-17-8-6-14(21)10-16(17)22-18(25)11-24-19(26)9-7-15(23-24)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
UZZVUJPMXBOTJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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